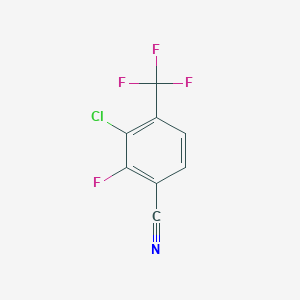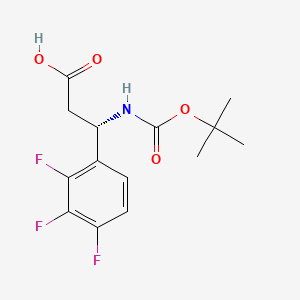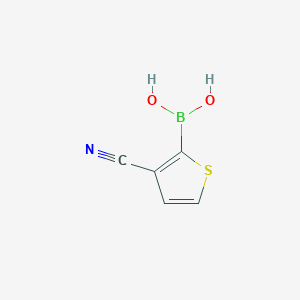
(3-Cyanothiophen-2-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Cyanothiophen-2-yl)boronic acid is an organoboron compound with the molecular formula C5H4BNO2S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur, and features a boronic acid group and a cyano group attached to the thiophene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Cyanothiophen-2-yl)boronic acid typically involves the borylation of a thiophene derivative. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a halogenated thiophene (such as 3-bromo-2-cyanothiophene) with a boronic acid derivative in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out in aqueous or organic solvents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the product can be achieved through crystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Cyanothiophen-2-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.
Oxidizing Agents: Such as hydrogen peroxide, used for oxidation reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Boronic Esters: Formed through oxidation of the boronic acid group.
Substituted Thiophenes: Formed through nucleophilic substitution of the cyano group.
Wissenschaftliche Forschungsanwendungen
(3-Cyanothiophen-2-yl)boronic acid has a wide range of applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design and development.
Materials Science: Used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Chemical Sensors: Employed in the design of sensors for detecting various analytes, including sugars and other biomolecules.
Wirkmechanismus
The mechanism of action of (3-Cyanothiophen-2-yl)boronic acid in various applications depends on its chemical reactivity. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond . In medicinal chemistry, the cyano and boronic acid groups can interact with biological targets, such as enzymes or receptors, through hydrogen bonding and other interactions, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3-Cyanophenyl)boronic acid: Similar structure but with a phenyl ring instead of a thiophene ring.
(2-Thiophenyl)boronic acid: Lacks the cyano group, making it less reactive in certain applications.
(3-Bromothiophen-2-yl)boronic acid: Contains a bromine atom instead of a cyano group, affecting its reactivity and applications.
Uniqueness
(3-Cyanothiophen-2-yl)boronic acid is unique due to the presence of both a cyano group and a boronic acid group on the thiophene ring. This combination of functional groups imparts distinct reactivity and makes it a valuable intermediate in organic synthesis and materials science.
Eigenschaften
Molekularformel |
C5H4BNO2S |
|---|---|
Molekulargewicht |
152.97 g/mol |
IUPAC-Name |
(3-cyanothiophen-2-yl)boronic acid |
InChI |
InChI=1S/C5H4BNO2S/c7-3-4-1-2-10-5(4)6(8)9/h1-2,8-9H |
InChI-Schlüssel |
RBJWBXOJRHBDRO-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C(C=CS1)C#N)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


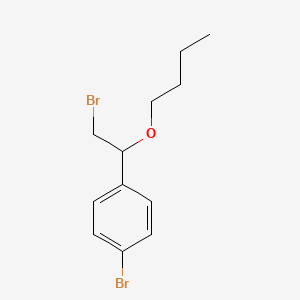

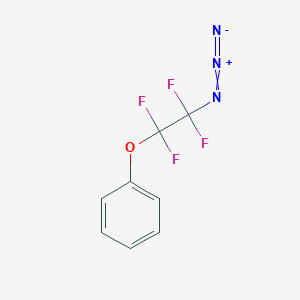
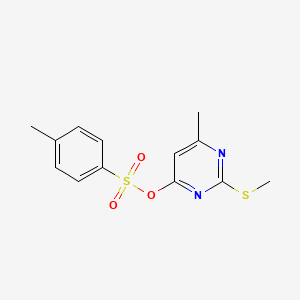
![3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxy]propanoic acid](/img/structure/B15300190.png)
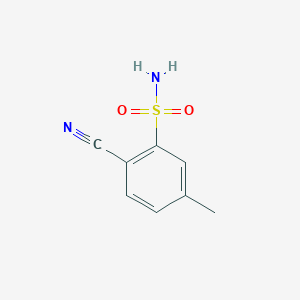
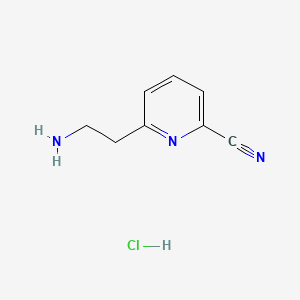
![Tert-butyl 1-(difluoromethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B15300206.png)


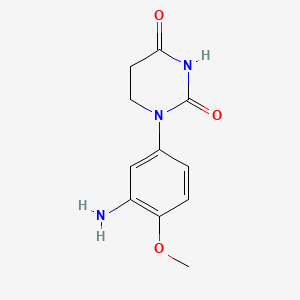
![2-(4-{2-[3-(1,3-oxazol-2-yl)phenyl]ethynyl}-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride](/img/structure/B15300222.png)
